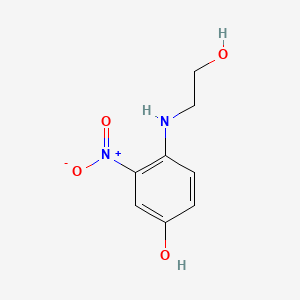

(E)-methyl 3-(phenylamino)acrylate

Übersicht

Beschreibung

(E)-methyl 3-(phenylamino)acrylate is a compound that can be synthesized from various substituted amines and acrylate derivatives. It is a part of a broader class of compounds that have been studied for their potential in creating biologically and medicinally relevant molecules. The interest in these compounds stems from their structural properties and the ability to form stable molecular structures through different types of interactions, such as hydrogen bonding and C-H...π interactions .

Synthesis Analysis

The synthesis of derivatives of (E)-methyl 3-(phenylamino)acrylate has been explored through different methods. For instance, the synthesis of 2-pyridone derivatives from substituted amines and various acrylate derivatives has been described, with optimized reaction conditions leading to fewer side products than traditional methods . Another synthesis approach involves a one-pot three-component reaction, which has been used to create compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, demonstrating the versatility of the synthetic routes available for these types of compounds .

Molecular Structure Analysis

The molecular structure of (E)-methyl 3-(phenylamino)acrylate derivatives has been characterized using techniques such as X-ray single crystal diffraction. This has allowed for the observation of the compound's crystalline form and the identification of stabilizing interactions within the crystal lattice. For example, the crystal and molecular structure of a related compound showed that molecules form H-bonded dimers, which are further stabilized by C-H...π and C-H...O interactions . The molecular structure is also influenced by the conformation of the acrylate substituent and the orientation of the phenyl ring, which can be approximately orthogonal to each other .

Chemical Reactions Analysis

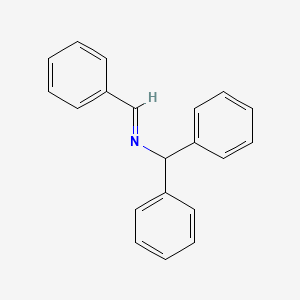

The reactivity of (E)-methyl 3-(phenylamino)acrylate derivatives has been studied in the context of their potential to undergo various chemical reactions. The compounds can participate in cyclization reactions with amines, leading to the formation of different heterocyclic structures. The reaction mechanisms have been proposed based on the separation and determination of reaction products, which can provide insights into the efficiency and selectivity of these synthetic processes .

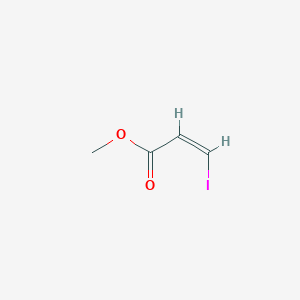

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-methyl 3-(phenylamino)acrylate derivatives are closely related to their molecular structure. The compounds exhibit specific conformational characteristics, such as the E conformation with respect to the C=C double bond and the S-trans position of the carbonyl group. These structural features can influence the compound's physical properties, such as solubility and melting point. Additionally, the presence of intramolecular and intermolecular interactions, such as C-H...O and C-H...π interactions, can affect the chemical stability and reactivity of the compounds .

Wissenschaftliche Forschungsanwendungen

Environmental Applications

One study investigated the removal of methyl acrylate (a related compound) using a biotrickling filter (BTF) packed with ceramic particles. This research highlighted the efficiency of BTFs in treating methyl acrylate waste gas, with excellent removal efficiency demonstrated under certain conditions. The bacterial community responsible for this process was analyzed, showing a dominance of Phylum Proteobacteria among others, which could be relevant in the context of environmental bioremediation technologies (Wu et al., 2016).

Chemical Synthesis and Polymerization

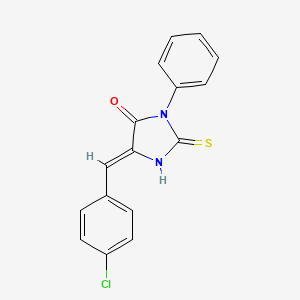

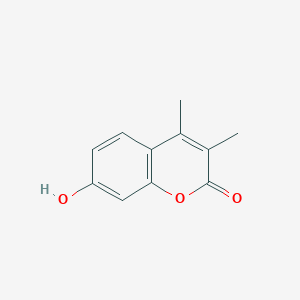

Research into the re-cyclization of 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate with amines has been conducted, revealing a method for synthesizing 2-pyridone derivatives. This method was shown to be efficient and produced less side product compared to traditional methods, suggesting potential applications in synthesizing biologically and medicinally relevant molecules (Zhang et al., 2013).

Another study explored the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates. This reaction was found to proceed efficiently in the presence of hydrogen iodide, especially in alcoholic solvents, and yielded good results across various substituents. This research provides a foundation for further exploration of novel synthetic pathways in organic chemistry (Matsumoto et al., 2010).

Corrosion Inhibition

The use of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid to form self-assembled films on iron surfaces was studied, with findings indicating significant protection against iron corrosion. This research suggests that compounds related to "(E)-methyl 3-(phenylamino)acrylate" could have applications in developing new corrosion inhibitors, leveraging their ability to form protective films on metal surfaces (Zhang Zhe et al., 2009).

Safety and Environmental Impact

An EFSA report on the safety evaluation of (ethyl acrylate, methyl methacrylate) copolymer , which shares functional groups with "(E)-methyl 3-(phenylamino)acrylate," concluded its use in food contact materials at specified concentrations is not of safety concern for the consumer. This insight into the safety of related acrylate compounds can inform regulatory and safety assessments in materials science (Flavourings, 2011).

Eigenschaften

IUPAC Name |

methyl (E)-3-anilinoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNOVFTAIOSQN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420691 | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 3-(phenylamino)acrylate | |

CAS RN |

4916-28-3 | |

| Record name | NSC174208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.